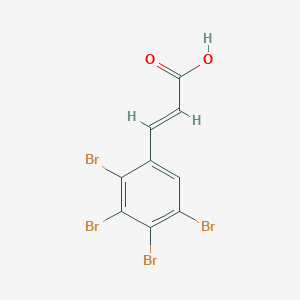

(E)-3-(2,3,4,5-Tetrabromophenyl)acrylic acid

Übersicht

Beschreibung

(E)-3-(2,3,4,5-Tetrabromophenyl)acrylic acid, commonly referred to as TBPAA, is a type of organic compound found in many natural and synthetic products. It is a member of the phenylacrylic acid family and has been used extensively in research and development over the past few decades. TBPAA is known for its wide range of applications, from in vivo and in vitro studies to its use as a pharmaceutical agent. It is also known for its unique properties, such as its ability to act as a mild oxidant and its strong biological activity.

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Material Characterization

(E)-3-(2,3,4,5-Tetrabromophenyl)acrylic acid derivatives are used in material synthesis. For instance, (E)-3-(3,4-Dihydroxyphenyl)acrylic acid, a similar compound, was prepared from 3,4-dimethoxybenzaldehyde using microwave radiation and a TMSCl/NaI/CH_3CN system. This process involved studying the optimum conditions and structural characterization of the product, showing its utility in synthetic chemistry (Fang & Ji, 2006).

2. Polymer Research

In polymer research, copolymers of ethylene-co-acrylic acid (E-AA) demonstrate significant industrial importance. Transition-metal-catalyzed copolymerization of ethylene with acrylic acid and its derivatives can lead to materials with controlled microstructures and enhanced properties. This demonstrates the compound's potential in developing advanced materials with specific mechanical and chemical characteristics (Dai & Chen, 2018).

3. Optoelectronic Properties

The optoelectronic properties of acrylic acid derivatives are studied for potential applications in solar cells and other electronic devices. For example, the study of 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid revealed insights into its structural, optoelectronic, and thermodynamic properties, suggesting its suitability as a nonlinear optical material (Fonkem et al., 2019).

4. Corrosion Inhibition

Acrylamide derivatives, closely related to this compound, have been explored as corrosion inhibitors. Their efficiency in protecting metals like copper in acidic environments highlights the potential of similar acrylic acid compounds in corrosion prevention applications (Abu-Rayyan et al., 2022).

5. Surface Modification and Material Science

The compound's derivatives have been used in the surface modification of materials. For example, iron coated with similar acrylic acid derivatives showed enhanced corrosion resistance, indicating the potential of this compound in material science and surface engineering (Zhang et al., 2009).

Wirkmechanismus

Target of Action

TBCA is a highly selective inhibitor of Casein Kinase II (CK2) . CK2 is a protein kinase that is involved in various cellular processes, including cell cycle progression, apoptosis, and transcription .

Mode of Action

TBCA interacts with CK2 by binding to it, thereby inhibiting its activity . This interaction results in changes in the cellular processes that CK2 is involved in, potentially leading to altered cell cycle progression, apoptosis, and transcription .

Biochemical Pathways

The inhibition of CK2 by TBCA affects various biochemical pathways. CK2 is involved in the regulation of the cell cycle and apoptosis, among other processes . Therefore, the inhibition of CK2 can lead to changes in these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of TBCA’s action are primarily related to its inhibition of CK2. By inhibiting CK2, TBCA can affect cell cycle progression, apoptosis, and transcription . These effects can potentially lead to changes in cell behavior and function .

Eigenschaften

IUPAC Name |

(E)-3-(2,3,4,5-tetrabromophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br4O2/c10-5-3-4(1-2-6(14)15)7(11)9(13)8(5)12/h1-3H,(H,14,15)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJQCVOKYJWUBC-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)Br)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)Br)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

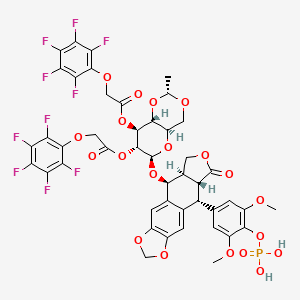

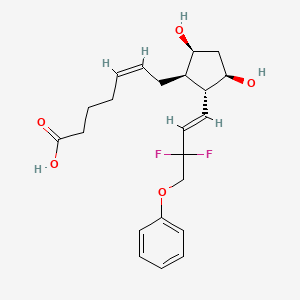

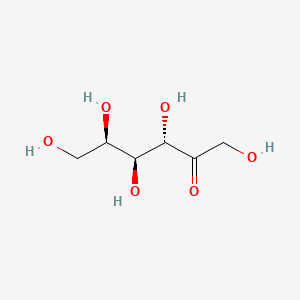

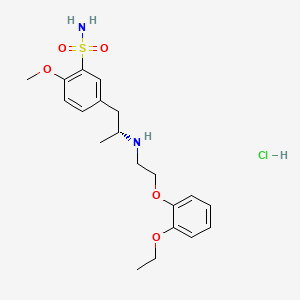

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of TBCA?

A1: The molecular formula of TBCA is C9H4Br4O2, and its molecular weight is 483.77 g/mol.

Q2: How does TBCA interact with its biological targets?

A2: While the precise mechanism of action is still under investigation, research suggests that TBCA inhibits Casein kinase 2 (CK2), an enzyme implicated in cell proliferation and cycle regulation. [] This inhibition leads to significant G2/M phase cell cycle arrest in prostate cancer cell lines. [] Further research is needed to fully elucidate TBCA's interactions with CK2 and other potential targets.

Q3: What are the downstream effects of TBCA's interaction with CK2?

A3: Inhibition of CK2 by TBCA in prostate cancer cells has been shown to significantly reduce cell proliferation and induce G2/M phase cell cycle arrest. [] These effects suggest that TBCA may have potential as an anti-cancer agent, but further research is required to confirm this.

Q4: Is there any spectroscopic data available for TBCA?

A4: While the provided research papers do not include specific spectroscopic data for TBCA, it's characterization likely involves techniques like Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy. These techniques help confirm the compound's structure and purity.

Q5: Does TBCA exhibit any catalytic properties?

A5: While the research provided doesn't focus on catalytic applications of TBCA, one study demonstrates the use of a structurally similar compound, tribromoisocyanuric acid (TBCA), as an effective reagent for halogenating electron-rich aromatics and carbonyl compounds. [] This suggests that TBCA, with its similar structure, might also possess unexplored catalytic potential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[5-(diethylsulfamoyl)thiophen-2-yl]methyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B1681861.png)

![1-butan-2-yl-3-(2-chloroethyl)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-3-nitrosourea](/img/no-structure.png)

![(E)-3-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-4-[(2-hydroxyphenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B1681864.png)

![(((pentan-3-yloxy)carbonyl)oxy)methyl 3-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-5-acetyl-2-propyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate hydrochloride](/img/structure/B1681867.png)